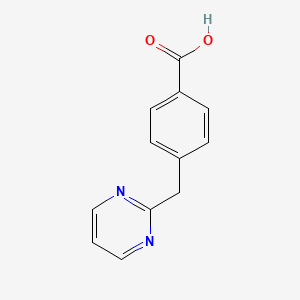
4-(2-Pyrimidinylmethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyrimidinylmethyl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It consists of a benzoic acid moiety substituted with a pyrimidinylmethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrimidinylmethyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with 2-aminopyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrimidine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Pyrimidinylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Hydrogen gas and a palladium catalyst are typically employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(2-Pyrimidinylmethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyrimidinylmethyl)benzoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-(Aminomethyl)benzoic acid: An antifibrinolytic drug with a similar structure but different functional groups.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl] ethanone: A compound with a benzoic acid moiety and additional functional groups, used in antimicrobial research.
Uniqueness
4-(2-Pyrimidinylmethyl)benzoic acid is unique due to the presence of both a benzoic acid and a pyrimidine ring, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4-(pyrimidin-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)10-4-2-9(3-5-10)8-11-13-6-1-7-14-11/h1-7H,8H2,(H,15,16) |
Clave InChI |
MRWQACAGQLPROF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)CC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


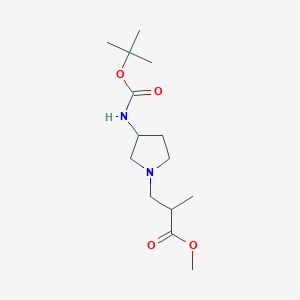
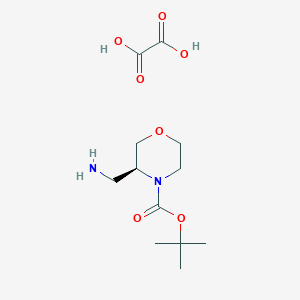
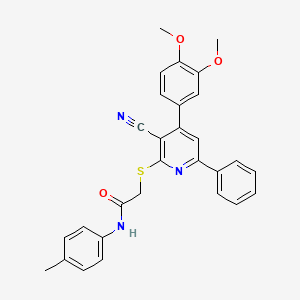
![2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
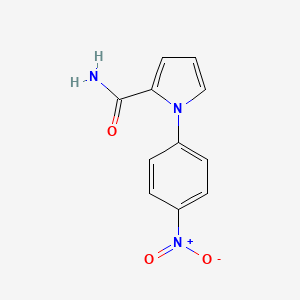
![N-(3,4-Difluorobenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770408.png)
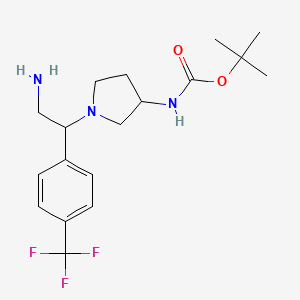
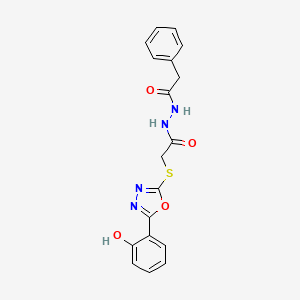
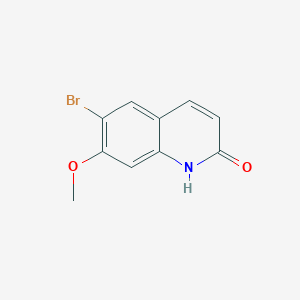
![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)
![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)

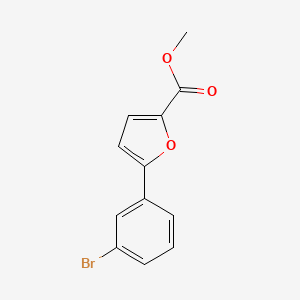
![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)
